molecular formula C32H38N2O6 B556460 AC-ASP-NH2 CAS No. 60803-67-0

AC-ASP-NH2

Cat. No.: B556460
CAS No.: 60803-67-0
M. Wt: 174.15 g/mol
InChI Key: PTMIGKZUTGSHED-VWLOTQADSA-N
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Description

AC-ASP-NH2 is an organic compound with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of both carbamoyl and acetamido functional groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-ASP-NH2 typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry at the third carbon atom. One common synthetic route involves the reaction of a chiral amine with an acyl chloride to form the acetamido group, followed by the introduction of the carbamoyl group through a subsequent reaction with a carbamoyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistency and yield of the desired product. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

AC-ASP-NH2 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamoyl and acetamido groups to their respective amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or carbamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile employed.

Scientific Research Applications

AC-ASP-NH2 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which AC-ASP-NH2 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-carbamoyl-3-acetamidopropanoic acid: The enantiomer of the compound with opposite stereochemistry at the third carbon atom.

    N-acetylglutamic acid: A structurally similar compound with an acetamido group attached to a glutamic acid backbone.

    N-carbamoylglutamic acid: Another similar compound with a carbamoyl group attached to a glutamic acid backbone.

Uniqueness

AC-ASP-NH2 is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This stereochemistry can result in different biological activities and properties compared to its enantiomer or other structurally similar compounds.

Properties

IUPAC Name

(3S)-3-acetamido-4-amino-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4/c1-3(9)8-4(6(7)12)2-5(10)11/h4H,2H2,1H3,(H2,7,12)(H,8,9)(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLYWFSBVZNFHZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427184
Record name (3S)-3-carbamoyl-3-acetamidopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60803-67-0
Record name (3S)-3-carbamoyl-3-acetamidopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-carbamoyl-3-acetamidopropanoic acid
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